molecular formula C18H14N4OS2 B3220864 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 1203217-66-6

2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone

Cat. No.: B3220864
CAS No.: 1203217-66-6
M. Wt: 366.5
InChI Key: HUACRKBMVIUIAS-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone is a sophisticated organic molecule known for its distinctive structure, which comprises a benzo[d]thiazole ring connected to an ethanone group, further linked to a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole unit. Its complex molecular architecture allows for diverse chemical interactions and applications across various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multiple steps. Initial formation of the benzo[d]thiazole and 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole intermediates is crucial. A common synthetic pathway includes:

  • Synthesis of benzo[d]thiazole derivative: : Reacting 2-aminobenzenethiol with a halogenated ketone under basic conditions.

  • Formation of benzo[d]imidazole: : Condensing o-phenylenediamine with a carbonyl compound under acidic conditions to form the imidazo ring.

  • Coupling Reaction: : The final coupling of the benzo[d]thiazole derivative with the benzo[d]imidazole derivative through an ethanone linker, typically using a cross-coupling reagent like a palladium catalyst.

Industrial Production Methods

Industrial-scale production might employ a similar synthetic route but with optimized reaction conditions to maximize yield and reduce cost. Automation and continuous flow reactors are often used to streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.

  • Reduction: : Reduction reactions can target the carbonyl group or nitrogens within the imidazole ring, resulting in alcohols or amines.

  • Substitution: : Nucleophilic or electrophilic substitutions are feasible on the aromatic rings, allowing for functional group modifications.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like halogenating agents, amines, or organometallic compounds under appropriate conditions (e.g., bases, solvents).

Major Products

The products vary depending on the specific reactions but include functionalized derivatives that can be tailored for specific applications, enhancing or modifying the biological or chemical activity of the compound.

Scientific Research Applications

In Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules due to its versatile reactive sites.

In Biology

It has been studied for its potential bioactivity, particularly in enzyme inhibition and as a scaffold in drug design.

In Medicine

Its unique structure makes it a candidate for developing new pharmaceuticals, particularly as an inhibitor of specific proteins or pathways involved in diseases like cancer or microbial infections.

In Industry

The compound can serve as a precursor to specialty chemicals or materials with advanced functionalities, useful in fields like materials science or catalysis.

Mechanism of Action

The compound's mechanism of action is dependent on its specific interaction with molecular targets, which may include:

  • Binding to enzymes: : Modulating their activity through inhibition or activation.

  • Interacting with receptors: : Altering signal transduction pathways.

  • Disrupting cellular processes: : Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-ylthio)-1-(benzyl)ethanone: : Lacks the imidazole ring, possibly altering its biological activity and chemical reactivity.

  • 1-(benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone: : Contains similar structural motifs but without the thiazole ring, leading to different chemical and biological properties.

Uniqueness

The presence of both benzo[d]thiazole and benzo[d]imidazo[1,2-a]imidazole rings within a single molecule provides a unique combination of reactive sites and potential bioactivities, distinguishing it from other similar compounds.

This versatility and multifaceted nature make 2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(11-24-18-20-13-6-2-4-8-15(13)25-18)22-10-9-21-14-7-3-1-5-12(14)19-17(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUACRKBMVIUIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Reactant of Route 2
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Reactant of Route 4
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Reactant of Route 5
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone
Reactant of Route 6
2-(benzo[d]thiazol-2-ylthio)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone

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